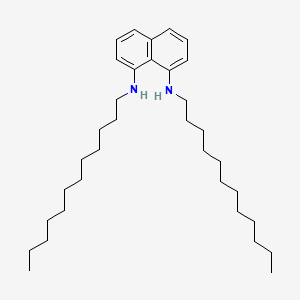![molecular formula C9H7BrF4S B14333926 {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene CAS No. 111860-56-1](/img/structure/B14333926.png)
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a bromo-tetrafluoroethyl group and a sulfanyl-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene typically involves a multi-step processThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the bromo group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The bromo and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes, making the compound useful in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene: Known for its unique combination of bromo and tetrafluoroethyl groups.
This compound: Similar structure but with different substituents on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
111860-56-1 |
|---|---|
Formule moléculaire |
C9H7BrF4S |
Poids moléculaire |
303.12 g/mol |
Nom IUPAC |
(1-bromo-1,2,2,2-tetrafluoroethyl)sulfanylmethylbenzene |
InChI |
InChI=1S/C9H7BrF4S/c10-8(11,9(12,13)14)15-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
KAYUGQLURKZTAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(C(F)(F)F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



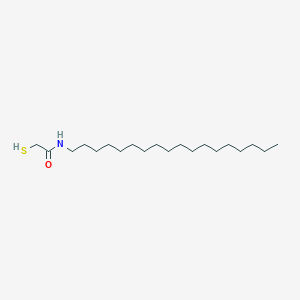

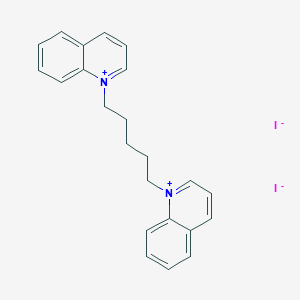
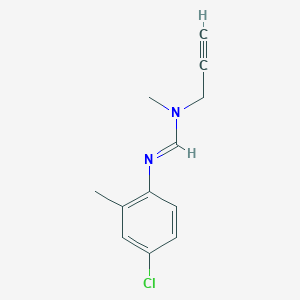





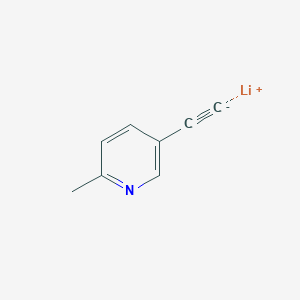

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
